1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Description
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 2-methylpyrimidin-4-yl substituent.
Properties
CAS No. |
1329672-51-6 |
|---|---|
Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
1-(2-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-7,11H2,1H3;2*1H |
InChI Key |
FEKDASOZQKNRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Route
This method, adapted from CN106432232A, involves four key stages:
-
Protection of 4-Piperidone : Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone yields N-Boc-4-piperidone. Optimal conditions (5–20 mL/g solvent-to-substrate ratio, 1:1–3 molar equivalents of Boc₂O) achieve 91–93% yields.
-
Reductive Amination : N-Boc-4-piperidone undergoes reductive amination using sodium borohydride and titanium tetraisopropoxide in ammonia-saturated ethanol. This step produces N-Boc-piperidin-4-amine with 81–82% yield.
-
Pyrimidine Coupling : The amine intermediate reacts with 2-methylpyrimidine-4-carboxylic acid derivatives under Curtius rearrangement conditions. Nitrene reagents (e.g., diphenylphosphoryl azide) facilitate this transformation in toluene, yielding the Boc-protected target compound (78% yield).
-
Deprotection and Salt Formation : Acidic cleavage of the Boc group (e.g., HCl in dioxane) followed by recrystallization in isopropanol/water affords the dihydrochloride salt.
Direct Reductive Amination Route
An alternative pathway leverages palladium-catalyzed hydrogenation, as described in PMC9917539. Here, a preformed pyrimidine-piperidinone intermediate undergoes asymmetric hydrogenation using rhodium or ruthenium catalysts. This one-pot method achieves 85–90% enantiomeric excess (ee) but requires stringent control over H₂ pressure and temperature to avoid over-reduction.
Detailed Reaction Mechanisms and Optimization
Boc Protection and Reductive Amination
The initial Boc protection (Step 1) proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks Boc₂O’s electrophilic carbonyl. Sodium bicarbonate neutralizes HCl byproducts, ensuring high yields. In Step 2, titanium tetraisopropoxide activates the ketone for hydride transfer from NaBH₄, forming the secondary amine. Excess ammonia shifts the equilibrium toward amine formation, minimizing imine byproducts.
Optimization Insights :
Pyrimidine Coupling via Curtius Rearrangement
The Curtius rearrangement (Step 3) involves thermal decomposition of an acyl azide to an isocyanate intermediate, which subsequently reacts with the piperidine amine. Nitrene reagents like diphenylphosphoryl azide (DPPA) generate the requisite acyl azide in situ.
Key Parameters :
-
Catalyst : Triethylamine (2–3 eq.) scavenges HCl, preventing amine protonation.
-
Reaction Time : Prolonged reflux (5+ hours) ensures complete azide decomposition.
Comparative Analysis of Synthetic Methods
| Parameter | Boc-Protected Route | Direct Reductive Route |
|---|---|---|
| Total Yield | 58–62% | 70–75% |
| Steps | 4 | 2 |
| Enantioselectivity | N/A | 85–90% ee |
| Catalyst Cost | Low | High (Rh, Ru) |
| Scalability | Industrial | Lab-scale |
The Boc route’s modularity suits large-scale production, whereas the reductive amination method offers shorter synthesis but higher catalyst costs.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with nucleophiles can produce alkylated or acylated derivatives .
Scientific Research Applications
Scientific Research Applications
1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride has diverse applications across several research domains:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups through oxidation, reduction, and substitution reactions.
Biology
- Biological Pathway Studies : The compound is utilized in studies examining biological pathways involving piperidine and pyrimidine derivatives. It can modulate receptor activity, influencing various biological processes.
Pharmaceutical Development
- Drug Discovery : Its pharmacological properties make it a candidate for drug development targeting specific diseases. Research has shown potential efficacy in modulating neurotransmitter systems.
Industrial Applications
- Specialty Chemicals Production : The compound contributes to advancements in industrial processes by serving as a building block for specialty chemicals used in various applications.
Case Studies
- Pharmacological Studies : Research has indicated that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential role in cancer therapy.
- Neuropharmacology : Studies have demonstrated that this compound can influence serotonin and dopamine pathways, indicating possible applications in treating mood disorders.
- Agricultural Chemistry : As an intermediate in agrochemical synthesis, it has been evaluated for its effectiveness as a pesticide ingredient, showing promising results against specific pests.
Mechanism of Action
The mechanism of action of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings :
- Positional Isomerism : Methyl or halogen substituents at different pyrimidine positions (e.g., C2 vs. C4/C6) alter steric and electronic profiles, affecting binding to targets like ion channels .
- Fluorine Substitution: The 5-fluoro derivative (CAS 2098121-25-4) may exhibit enhanced metabolic stability compared to non-fluorinated analogs .
Aromatic Benzyl Derivatives
Key Findings :
- Safety Profiles : The 3-nitro derivative (CAS 1158785-53-5) requires stringent handling due to acute toxicity risks .
Fluorinated and Heterocyclic Derivatives
Biological Activity
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₀H₁₈Cl₂N₄
- Molecular Weight : 265.18 g/mol
- CAS Number : 1329672-51-6
- IUPAC Name : 1-(2-methylpyrimidin-4-yl)piperidin-4-amine; dihydrochloride
The compound features a piperidine ring substituted with a 2-methylpyrimidine moiety, which contributes to its unique biological activity.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. These include:
- Kinase Inhibition : The compound has been shown to inhibit protein kinase B (PKB), which is crucial in cancer cell signaling pathways. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits several enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 15.3 |
| Urease | Non-competitive | 22.7 |
These findings suggest potential applications in neurodegenerative diseases and urological disorders .
Antibacterial Activity
In vitro studies have assessed the antibacterial efficacy of the compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Pseudomonas aeruginosa | 0.050 |
The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3-Methoxypropyl)piperidin-4-amine | Similar piperidine structure | Moderate kinase inhibition |
| 1-(6-Methylpyrimidin-4-yl)piperidin-4-amide | Selective PKB inhibitor | Significant anticancer properties |
This comparison highlights the unique attributes of the subject compound, particularly its selective inhibition of PKB compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride?
The compound can be synthesized via Mannich reactions using formaldehyde derivatives and appropriate amine/ketone components. For example, analogous piperidinylpyrimidine derivatives have been prepared by reacting phenethylamine hydrochloride with acetophenone derivatives under controlled conditions, yielding 87–98% efficiency . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents. Post-synthesis, dihydrochloride salt formation is achieved via hydrogen chloride treatment, as seen in related compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .
Q. What analytical techniques are critical for structural characterization?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen/carbon environments in the piperidine and pyrimidine moieties.
- Mass Spectrometry (MS) : To verify molecular weight and purity.
- X-ray Crystallography : For resolving stereochemistry and crystal packing, as demonstrated in crystallographic studies of structurally similar salts (e.g., 4-MPHP hydrochloride) .
- Elemental Analysis : To validate chloride content in the dihydrochloride form .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Q. How does the dihydrochloride form influence physicochemical properties?
The dihydrochloride salt enhances water solubility and stability compared to the free base, facilitating biological testing. For example, analogous compounds like 2-(piperidin-2-yl)pyridine dihydrochloride exhibit improved bioavailability due to increased polarity .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction design?
Quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions for Mannich reactions, reducing trial-and-error experimentation. Computational models identify intermediates and transition states, guiding solvent selection, temperature, and catalyst use . For instance, simulations of analogous piperidine derivatives have narrowed reaction parameters by 30–50% .
Q. What strategies resolve discrepancies in reported biological activity across studies?
Contradictions may arise from:
- Substitution patterns : Minor structural changes (e.g., methyl vs. methoxy groups) alter receptor binding. Compare analogs like 4-(piperidin-4-yl)pyridine dihydrochloride, where substituents impact affinity for neurological targets .
- Assay conditions : Variations in pH, temperature, or cell lines can skew results. Standardize protocols using reference compounds (e.g., PubChem’s bioactivity data) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
Piperidine-pyrimidine hybrids often target G-protein-coupled receptors (GPCRs) or kinases . For example, 1-(3,5-dimethylisoxazol-4-yl)sulfonylpiperidin-4-amine hydrochloride shows selective inhibition of serotonin receptors via sulfonamide-mediated hydrogen bonding . Docking studies combined with mutagenesis assays can map binding sites .
Q. What formulation strategies improve solubility for in vivo studies?
- Salt selection : Dihydrochloride salts enhance aqueous solubility over free bases.
- Co-solvents : Use PEG-400 or cyclodextrins for parenteral administration.
- Nanoformulation : Lipid nanoparticles or micelles improve bioavailability, as seen with similar piperidine derivatives .
Q. How do environmental factors (pH, temperature) affect stability?
- pH sensitivity : The compound may degrade under alkaline conditions due to deprotonation of the piperidine nitrogen. Stability studies in buffers (pH 1–7.4) are recommended .
- Thermal stability : Differential Scanning Calorimetry (DSC) of related compounds shows decomposition above 200°C, suggesting room-temperature storage is safe .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography may be impractical; switch to recrystallization using methanol/water mixtures .
- Yield optimization : Catalytic methods (e.g., Pd-mediated coupling for pyrimidine rings) can reduce side products .
- Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling (e.g., HPLC-MS monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
